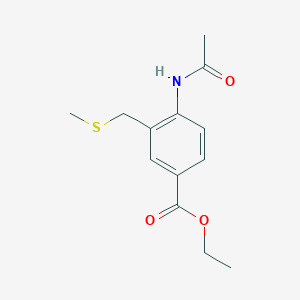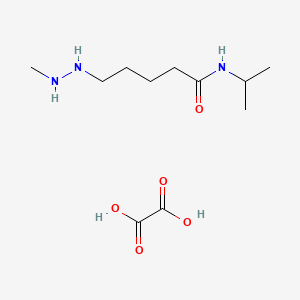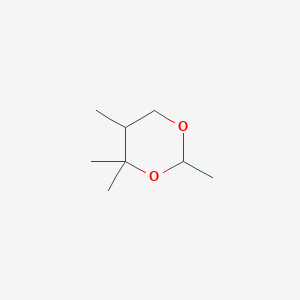
2,4,4,5-Tetramethyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,4,5-Tetramethyl-1,3-dioxane is an organic compound with the molecular formula C8H16O2 It is a cyclic acetal, characterized by its dioxane ring structure with four methyl groups attached
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4,5-Tetramethyl-1,3-dioxane typically involves the reaction of pinacol (2,3-dimethyl-2,3-butanediol) with formaldehyde under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions to ensure high yield and purity of the product. The use of efficient separation and purification techniques, such as distillation and crystallization, is crucial to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions: 2,4,4,5-Tetramethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another functional group, such as a halogen or an alkyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
2,4,4,5-Tetramethyl-1,3-dioxane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Investigated for its potential as a stabilizing agent in biological assays and as a component in the formulation of pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and resins, where its unique structure imparts desirable properties to the final product.
作用机制
The mechanism of action of 2,4,4,5-Tetramethyl-1,3-dioxane involves its interaction with various molecular targets and pathways. The compound’s cyclic structure allows it to act as a stabilizing agent, preventing the degradation of sensitive molecules. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
2,4,4,5-Tetramethyl-1,3-dioxane can be compared with other similar compounds, such as:
2,2,4,4-Tetramethyl-1,3-dioxane: Similar in structure but differs in the position of the methyl groups, leading to different chemical properties and reactivity.
2,2,5,5-Tetramethyl-1,3-dioxane: Another isomer with distinct physical and chemical characteristics.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boron-containing analog with unique reactivity and applications in boron chemistry.
The uniqueness of this compound lies in its specific arrangement of methyl groups, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with other molecules.
属性
CAS 编号 |
64269-41-6 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC 名称 |
2,4,4,5-tetramethyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O2/c1-6-5-9-7(2)10-8(6,3)4/h6-7H,5H2,1-4H3 |
InChI 键 |
BLHFXHPNTCCTRC-UHFFFAOYSA-N |
规范 SMILES |
CC1COC(OC1(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate](/img/structure/B14499924.png)
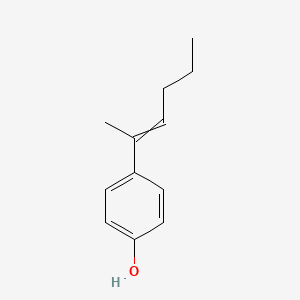
![{3-Methyl-2-[(pyrrolidin-1-yl)methylidene]butylidene}propanedinitrile](/img/structure/B14499930.png)
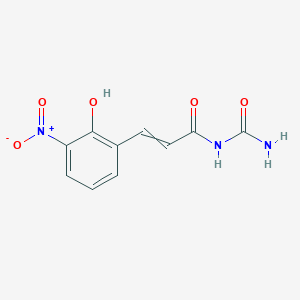

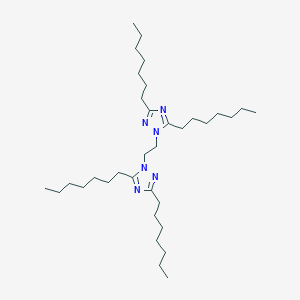
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
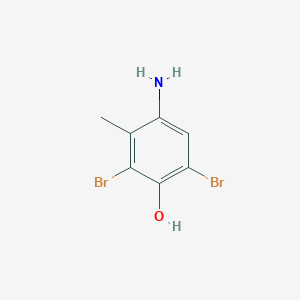

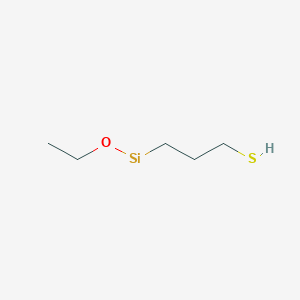
![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
